

Lucenin-2 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Lucenin-2*

Cat. No.: *B191759*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Lucenin-2**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **Lucenin-2**, a naturally occurring flavonoid C-glycoside. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental applications of this compound.

Core Physical and Chemical Properties

Lucenin-2, also known as Luteolin-6,8-di-C-glucoside, is a C-glycosyl compound where luteolin is substituted by beta-D-glucopyranosyl moieties at the 6 and 8 positions.^[1] This structure confers specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity. While some experimental values are not readily available in the literature, the following tables summarize the known and computed properties of **Lucenin-2**.

Table 1: General and Computed Physical/Chemical Properties of Lucenin-2

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₀ O ₁₆	[1][2]
Molecular Weight	610.5 g/mol	[1]
CAS Number	29428-58-8	[1]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one	[3]
Appearance	Yellow amorphous powder (inferred from related compounds)	N/A
Melting Point	Not Available	[1][2]
Boiling Point (Predicted)	1017°C at 760 mmHg	[1]
Density (Predicted)	1.814 g/cm ³	[1]
XLogP3 (Computed)	-2.6	[3]
Hydrogen Bond Donor Count	12	[3]
Hydrogen Bond Acceptor Count	16	[3]
Rotatable Bond Count	5	[3]
Topological Polar Surface Area	288 Å ²	[3]
Refractive Index (Predicted)	1.767	[1]

Table 2: Solubility Profile of Lucenin-2 and Related Compounds

Direct experimental solubility data for **Lucenin-2** is limited. However, its solubility can be inferred from its structural characteristics and data from its aglycone, Luteolin. **Lucenin-2** is

reported to be soluble in water.[2] The glycosyl moieties generally increase water solubility compared to the aglycone. For reference, the solubility of Luteolin in various solvents is provided below.

Solvent	Solubility of Luteolin	Reference
Water	Very low solubility	[4]
Dimethyl Sulfoxide (DMSO)	Good potential for dissolution	[4]
Ethanol	Good potential for dissolution	[4]
Methanol	Good potential for dissolution	[4]
1-Butanol	Good potential for dissolution	[4]
Ethyl Acetate	Good potential for dissolution	[4]
Acetone	Good potential for dissolution	[4]
1-Propanol	Good potential for dissolution	[4]
Tetrahydrofuran (THF)	Good potential for dissolution	[4]
1,4-Dioxane	Good potential for dissolution	[4]
Acetonitrile	Moderate potential for dissolution	[4]
Dichloromethane	Very low solubility	[4]
Toluene	Not detected	[4]
Benzene	Not detected	[4]

Table 3: Stability Profile of Related Flavonoids

Information on the stability of **Lucenin-2** is not extensively documented. However, studies on its aglycone, Luteolin, and the related compound Lutein, provide insights into its likely stability under various conditions. Flavonoids are generally sensitive to heat, pH, and light.

Condition	Effect on Related Flavonoids (Luteolin/Lutein)	Reference
Temperature	Degradation increases with increasing temperature.	[5]
pH	More stable at neutral to slightly alkaline pH (7-8). Degradation increases in acidic conditions.	[5]
Light	Susceptible to photodegradation (general characteristic of flavonoids).	N/A
Oxidizing Agents	Susceptible to oxidation.	[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation, purification, and characterization of **Lucenin-2** and similar flavonoids from plant sources.

Isolation and Purification of Lucenin-2 from Plant Material

This protocol is a generalized procedure based on methods for flavonoid extraction and purification.

- Extraction:
 - Air-dried and powdered plant material is extracted with a solvent system such as 70% ethanol or methanol at room temperature with agitation or by reflux extraction at elevated temperatures (e.g., 90°C) for several hours.[6] The process is typically repeated multiple times to ensure exhaustive extraction.
 - The crude extract is then filtered and concentrated under reduced pressure to remove the solvent.

- Purification using Solid-Phase Extraction (SPE):
 - The concentrated crude extract is redissolved in water and subjected to solid-phase extraction.
 - A C18 SPE cartridge is conditioned with methanol followed by water.
 - The aqueous extract is loaded onto the cartridge.
 - The cartridge is washed with water to remove highly polar impurities.
 - **Lucenin-2** and other flavonoids are eluted with increasing concentrations of methanol or ethanol in water.
- Further Purification by Chromatography:
 - The flavonoid-rich fraction from SPE can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or column chromatography on Sephadex LH-20.
 - For preparative HPLC, a gradient of water and methanol or acetonitrile, often with a small percentage of formic acid or acetic acid to improve peak shape, is used as the mobile phase.
 - Fractions are collected and analyzed by analytical HPLC to assess purity.
 - Pure fractions containing **Lucenin-2** are pooled and lyophilized.

Characterization of Lucenin-2

- High-Performance Liquid Chromatography (HPLC-UV/MS):
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
 - Mobile Phase: A gradient elution is typically employed with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection:
 - UV-Vis Detector: Spectra are recorded, and chromatograms are monitored at the characteristic absorption maxima for flavones (around 270 nm and 350 nm).
 - Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is often used to determine the molecular weight and fragmentation pattern of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A purified sample of **Lucenin-2** (typically 5-10 mg) is dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
 - Spectra Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the **Lucenin-2** molecule to confirm its structure.
- UV-Visible (UV-Vis) Spectroscopy:
 - The UV-Vis spectrum of **Lucenin-2** is recorded in a solvent like methanol or ethanol.
 - The spectrum typically shows two major absorption bands, which are characteristic of the flavone skeleton. Band I is in the range of 300-380 nm and corresponds to the B-ring, while Band II is in the range of 240-280 nm and corresponds to the A-ring.

Signaling Pathways and Experimental Workflows

Lucenin-2, as a glycoside of Luteolin, is likely to exert its biological effects through signaling pathways modulated by Luteolin. Luteolin has been shown to influence multiple pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling Pathway of Luteolin (Aglycone of Lucenin-2)

Caption: Luteolin signaling pathways involved in cellular responses.

Experimental Workflow for Isolation and Characterization

Caption: Workflow for **Lucenin-2** isolation and characterization.

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- To cite this document: BenchChem. [Lucenin-2 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191759#lucenin-2-physical-and-chemical-properties]

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